Cas no 1338967-48-8 (1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)

1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
- 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
- 1-Butanone, 1-(4-amino-3,4-dihydro-1(2H)-quinolinyl)-
-
- インチ: 1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3
- InChIKey: RQAVLOXGTDFOML-UHFFFAOYSA-N
- ほほえんだ: C(N1C2=C(C=CC=C2)C(N)CC1)(=O)CCC
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM442761-1g |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 95%+ | 1g |
$865 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995762-1g |
1-(4-Amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 95% | 1g |
¥3913.0 | 2023-04-03 | |
Chemenu | CM442761-500mg |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 95%+ | 500mg |
$680 | 2024-08-02 | |
Enamine | EN300-1268585-50mg |
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one |
1338967-48-8 | 95.0% | 50mg |
$182.0 | 2023-10-02 | |
1PlusChem | 1P01DVQA-1g |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 85% | 1g |
$1033.00 | 2023-12-22 | |
1PlusChem | 1P01DVQA-10g |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 85% | 10g |
$4235.00 | 2023-12-22 | |
A2B Chem LLC | AX26466-1g |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 95% | 1g |
$1124.00 | 2024-01-04 | |
1PlusChem | 1P01DVQA-5g |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 85% | 5g |
$2877.00 | 2023-12-22 | |
Enamine | EN300-1268585-500mg |
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one |
1338967-48-8 | 95.0% | 500mg |
$613.0 | 2023-10-02 | |
A2B Chem LLC | AX26466-100mg |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one |
1338967-48-8 | 85% | 100mg |
$520.00 | 2024-04-20 |
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1338967-48-8 and Product Name: 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
The compound with the CAS number 1338967-48-8 and the product name 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its tetrahydroquinoline core and the presence of an amino group, make it a promising candidate for further investigation in various therapeutic areas.
Recent research in the field of medicinal chemistry has highlighted the importance of tetrahydroquinoline derivatives in the development of novel therapeutic agents. These compounds have shown remarkable biological activity across a range of targets, including enzymes and receptors involved in critical physiological processes. The amino functional group in the molecule under discussion not only contributes to its solubility but also enhances its ability to interact with biological targets, making it a versatile scaffold for drug design.
The synthesis of 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves a series of well-established chemical transformations that highlight the expertise required in organic synthesis. The introduction of the tetrahydroquinoline ring system is a critical step, often requiring precise control over reaction conditions to ensure high yield and purity. This compound has been synthesized using advanced methodologies that leverage catalytic processes and transition metal complexes to achieve efficient and scalable production.
In terms of biological activity, preliminary studies on 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one have revealed intriguing properties that warrant further exploration. The compound has demonstrated potential as an inhibitor of certain enzymes implicated in inflammatory responses and metabolic disorders. Additionally, its structural motif suggests possible applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is crucial. These findings align with current trends in drug discovery, where targeted inhibition of specific biological pathways is key to developing effective therapeutics.
The pharmacokinetic profile of this compound is another area of interest. Studies have indicated that 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one exhibits favorable solubility and stability under physiological conditions, which are essential characteristics for any potential drug candidate. Furthermore, preliminary toxicology studies suggest that the compound is well-tolerated at relevant doses, although more comprehensive assessments are necessary to fully understand its safety profile.
The integration of computational chemistry and molecular modeling has played a pivotal role in optimizing the structure of 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one for improved biological activity. By leveraging high-throughput screening and structure-based drug design approaches, researchers have been able to identify key structural features that enhance binding affinity to target proteins. These computational methods have accelerated the drug discovery process and have enabled the rapid identification of lead compounds for further development.
Future directions for research on this compound include exploring its potential in combination therapies. The ability to synergize multiple pharmacological effects can lead to more effective treatment strategies for complex diseases. Additionally, investigating the mechanism of action at a molecular level will provide valuable insights into how this compound interacts with biological systems and could inform the design of next-generation derivatives.
The development of novel pharmaceuticals is a dynamic field that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1338967-48-8 and 1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one exemplifies how innovative chemical synthesis can lead to discoveries with significant therapeutic potential. As research continues to evolve,the applications of such compounds are expected to expand,offering new hope for treating a wide range of medical conditions.
1338967-48-8 (1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one) 関連製品
- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)
- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)
- 876607-76-0((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)




